Cimigenoside

Overview

Description

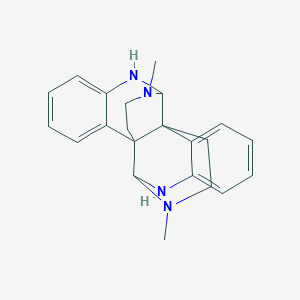

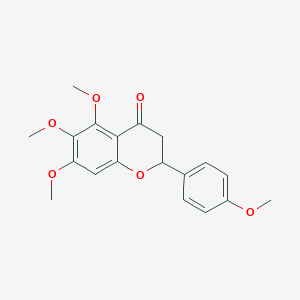

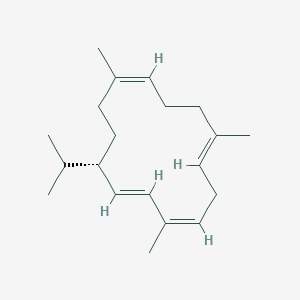

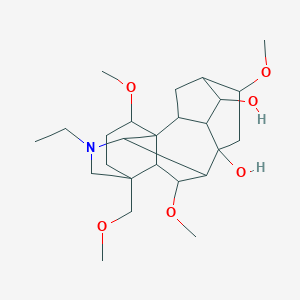

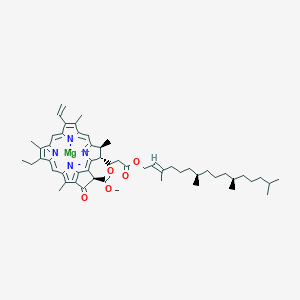

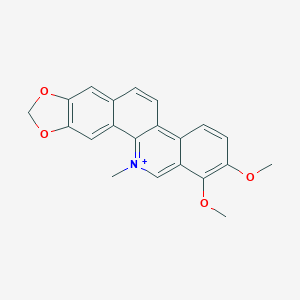

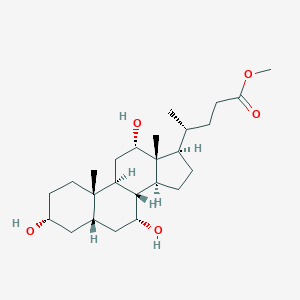

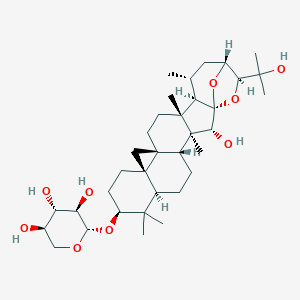

Cimigenoside is a natural product found in Actaea elata, Actaea japonica, and other organisms . It has a molecular formula of C35H56O9 and a molecular weight of 620.8 g/mol . It is also known as Cimicifugol xyloside and Cimigoside .

Molecular Structure Analysis

The IUPAC name for Cimigenoside is 2-[[2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol . The InChI and Canonical SMILES are also provided in the PubChem database .

Physical And Chemical Properties Analysis

Cimigenoside has a molecular weight of 620.8 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 9 . The Rotatable Bond Count is 3 . The Exact Mass is 620.39243336 g/mol .

Scientific Research Applications

Cancer Treatment: γ-Secretase Inhibition

Cimigenoside: has been identified as a novel γ-secretase inhibitor . This enzyme is crucial in the Notch signaling pathway, which plays a significant role in the proliferation and metastasis of cancer cells, particularly in breast cancer . By inhibiting γ-secretase, Cimigenoside can suppress the Notch signaling pathway, leading to reduced tumor growth and metastasis .

Breast Cancer: Mechanism of Action

In breast cancer research, Cimigenoside’s mechanism involves the inhibition of PSEN-1 , the catalytic subunit of γ-secretase. This action prevents the cleavage of the Notch protein, which is mediated by PSEN-1, thereby impeding the progression of breast cancer cells .

Apoptosis Induction

Cimigenoside contributes to the induction of mitochondrial apoptosis in cancer cells. This process is essential for eliminating cancer cells and is a target for many therapeutic strategies .

Epithelial-Mesenchymal Transition (EMT) Suppression

The compound has shown potential in suppressing EMT , a process by which epithelial cells acquire migratory and invasive properties. Inhibiting EMT is a promising approach to prevent cancer metastasis .

Drug Development

The low toxicity and high efficiency of natural compounds like Cimigenoside make them excellent candidates for drug development. Its role as a γ-secretase inhibitor offers a new avenue for creating targeted drugs for diseases like breast cancer .

Molecular Docking Studies

Cimigenoside has been the subject of molecular docking studies to predict its binding mode with γ-secretase. These studies are crucial for understanding how it can be used effectively in therapeutic interventions .

In Vivo and In Vitro Studies

Research involving Cimigenoside includes both in vitro (test tube or culture dish) and in vivo (within a living organism) studies to assess its efficacy and safety profile for potential clinical applications .

Mechanism of Action

Target of Action

Cimigenoside primarily targets Presenilin-1 (PSEN-1) , the catalytic subunit of γ-secretase . PSEN-1 plays a crucial role in the γ-secretase complex that is responsible for the intramembrane proteolysis of certain proteins, including the Notch receptors .

Mode of Action

Cimigenoside interacts with its target, PSEN-1, by inhibiting its activation . This inhibition prevents the cleavage of the Notch protein mediated by PSEN-1 . The suppression of Notch protein cleavage and γ-secretase hydrolysis activity leads to the down-regulation of Notch intracellular domains expression in the nucleus .

Biochemical Pathways

The primary biochemical pathway affected by Cimigenoside is the Notch signaling pathway . By inhibiting the activation of PSEN-1, Cimigenoside suppresses the Notch signaling pathway, leading to downstream effects such as the induction of mitochondrial apoptosis and the suppression of epithelial-mesenchymal transition (EMT) .

Result of Action

Cimigenoside has a significant inhibitory effect on the proliferation and metastasis of breast cancer cells . By suppressing the Notch signaling pathway, it induces mitochondrial apoptosis and inhibits epithelial-mesenchymal transition (EMT), which are key processes in cancer progression .

Safety and Hazards

properties

IUPAC Name |

(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18-,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPYUWOBZFGKAI-XYGBCAHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0033334 | |

| Record name | Cimicifugoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cimigenol xyloside | |

CAS RN |

27994-11-2 | |

| Record name | Cimigenoside xyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027994112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimicifugoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIMIGENOL XYLOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CW26VCP4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Cimigenoside has been shown to interact with the NF-κB pathway, a key regulator of inflammation and cell survival. In A549 lung cancer cells, Cimigenoside treatment reduced the expression of p65, a subunit of NF-κB, and increased the expression of IκBα, an inhibitor of NF-κB. This suggests that Cimigenoside may exert its anti-cancer effects, at least in part, by suppressing NF-κB signaling. [, ] Additionally, Cimigenoside has been identified as a γ-secretase inhibitor, potentially impacting the Notch signaling pathway, which plays a crucial role in cell fate determination and has been implicated in cancer development. []

A: In vitro studies using A549 lung cancer cells showed that Cimigenoside inhibited cell proliferation, migration, and invasion in a time- and dose-dependent manner. [, ] Furthermore, Cimigenoside induced apoptosis (programmed cell death) in these cells, as evidenced by flow cytometry analysis. [] These findings suggest that Cimigenoside might be effective in hindering lung cancer progression.

A: Research suggests that Cimigenoside, when combined with other natural compounds like emodin, genipin, chlorogenic acid, and ginsenoside Rb1, demonstrates synergistic inhibitory effects on the production of CXCL8, a key inflammatory mediator. This synergistic action was observed to be more potent than the individual compounds alone. [] This highlights the potential of Cimigenoside in multi-component therapies for inflammatory conditions like psoriasis.

A: While research is ongoing, Cimigenoside has demonstrated potential in addressing psoriasis. A natural compound mixture containing Cimigenoside effectively reduced psoriasis-like symptoms in a mouse model by suppressing the production of inflammatory molecules like IFN-γ, IL-1β, and IL-6. [] Furthermore, this mixture, including Cimigenoside, inhibited the proliferation of keratinocytes, the main cell type in the skin, which is abnormally increased in psoriasis. []

A: Beyond cellular studies, the efficacy of Cimigenoside has been investigated in animal models. In a mouse model of psoriasis, topical application of a compound mixture including Cimigenoside significantly alleviated psoriasis-like skin lesions. [] Additionally, studies using Japanese Medaka (Oryzias latipes) have explored potential estrogenic and antioxidant activities of Cimigenoside, although results in this model were less pronounced compared to other compounds like genistein. [, ] These in vivo studies provide further support for Cimigenoside's therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.